4-(Thiophene-2-carbonyl)phenol

Description

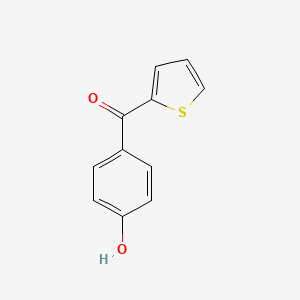

4-(Thiophene-2-carbonyl)phenol is an aromatic compound featuring a phenol moiety linked to a thiophene ring via a carbonyl group. Synthesis typically involves acylation of phenol with thiophene-2-carbonyl chloride under anhydrous conditions, often employing bases like triethylamine to drive the reaction .

Properties

Molecular Formula |

C11H8O2S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(4-hydroxyphenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H |

InChI Key |

BVLDPAXUXIUXKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, electrophiles

Major Products Formed

Oxidation: 2-(4-Oxobenzoyl)thiophene

Reduction: 2-(4-Hydroxybenzyl)thiophene

Substitution: Various substituted thiophenes depending on the electrophile used

Scientific Research Applications

4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophene-2-carbonyl)phenol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the hydroxybenzoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

a. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains a central imidazole ring substituted with two phenyl groups and a phenolic hydroxyl group.

- NLO Properties: Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-defocusing behavior . HOMO-LUMO gap: Low energy gap (3.1 eV) due to extended π-conjugation, enhancing charge transfer and NLO response .

- Applications : Optical limiting devices for laser protection .

b. Thiophene-Linked Triazoles (e.g., 5a–e)

- Structure : Triazole core substituted with thiophene-carbonyl and aryl groups.

- Properties :

Thiophene-Based Derivatives

a. 4-((4-(Decyloxy)Phenoxy)Carbonyl)Phenyl Thiophene-2-Carboxylate (2TWC10)

- Structure : Thiophene-2-carboxylate ester with a decyloxy chain.

- Properties: Liquid crystalline behavior: Mesophase stability due to the flexible alkyl chain and rigid aromatic core . Synthesis: Uses DCC/DMAP coupling agents, contrasting with the simpler acylation method for 4-(Thiophene-2-carbonyl)phenol .

b. Thiophene-2-Carbonyl Hydrazides (e.g., R330981)

- Structure : Hydrazide derivatives with thiophene-carbonyl groups.

- Applications : Intermediate in pharmaceutical synthesis (e.g., thrombin inhibitors) .

Key Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.